Home > Products > Screening Compounds P96955 > delta Sleep-inducing peptide phosphate
delta Sleep-inducing peptide phosphate - 70754-23-3

delta Sleep-inducing peptide phosphate

Catalog Number: EVT-436162
CAS Number: 70754-23-3
Molecular Formula: C35H49N10O18P
Molecular Weight: 928.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Delta Sleep-Inducing Peptide is classified as a neuropeptide and falls under the category of sleep-promoting factors. It was first isolated from the cerebral venous blood of rabbits and has since been detected in various tissues, including the hypothalamus, where it exerts its effects on sleep regulation and neuroendocrine functions . The peptide's classification highlights its importance in neurobiology and endocrinology.

Synthesis Analysis

The synthesis of Delta Sleep-Inducing Peptide involves classical peptide synthesis methods. The protected nonapeptide is synthesized using solid-phase peptide synthesis techniques, followed by deprotection and purification processes. Specifically, the peptide can be treated with trifluoroacetic acid to remove protecting groups and subsequently purified using techniques such as high-performance liquid chromatography (HPLC) and ion-exchange chromatography on DEAE-Sephadex columns .

Key parameters in the synthesis process include:

  • Purification methods: HPLC and DEAE-Sephadex chromatography.
  • Assay techniques: Electrophoresis at pH 3.8 and microcrystalline cellulose thin-layer chromatography (TLC) are used to confirm the purity of the synthesized peptide.
Molecular Structure Analysis

The molecular structure of Delta Sleep-Inducing Peptide consists of nine amino acids, arranged in a specific sequence that contributes to its biological activity. The sequence is Trp-Ala-Gly-Gly-Asp-Ala-Ser-Gly-Glu, where tryptophan (Trp) serves as the N-terminal residue. The peptide's structure allows it to interact with specific receptors in the brain, facilitating its role in sleep induction.

Structural Characteristics

  • Length: Nonapeptide (nine amino acids).
  • Functional groups: Contains various functional groups that contribute to its solubility and receptor binding properties.
  • Conformational flexibility: The peptide exhibits structural flexibility that may influence its interaction with biological membranes and receptors .
Chemical Reactions Analysis

Delta Sleep-Inducing Peptide undergoes several chemical reactions that affect its stability and biological activity. In vivo studies have shown that DSIP can degrade rapidly in biological fluids, leading to the formation of metabolites such as tryptophan and tryptophan-alanine . Factors influencing these reactions include:

  • Temperature: Higher temperatures accelerate degradation.
  • Time: Prolonged exposure in biological environments increases breakdown rates.
  • Species differences: Variability in degradation rates has been observed between humans and animal models .
Mechanism of Action

The mechanism of action for Delta Sleep-Inducing Peptide involves modulation of neurotransmitter systems, particularly those related to sleep regulation. It has been suggested that DSIP acts as a presynaptic regulator of catecholamine release, influencing adrenergic transmission . Additionally, studies indicate that DSIP interacts with specific receptors in the brain, contributing to its hypnogenic effects.

Key Mechanistic Insights

  • Electroencephalogram Effects: DSIP administration has been shown to enhance delta wave activity during sleep phases.
  • Hormonal Regulation: The peptide influences the secretion of hormones such as adrenocorticotropic hormone and growth hormone, indicating a broader role in neuroendocrine regulation .
Physical and Chemical Properties Analysis

Delta Sleep-Inducing Peptide exhibits several physical and chemical properties relevant to its function:

  • Solubility: Highly soluble in aqueous solutions, which facilitates its transport across biological membranes.
  • Stability: Stability varies significantly based on environmental conditions; it is more stable when administered subcutaneously compared to intravenous routes due to slower degradation rates .
  • Biological Activity: Demonstrated ability to cross the blood-brain barrier, enhancing its potential therapeutic applications .
Applications

Delta Sleep-Inducing Peptide has numerous scientific applications due to its physiological effects:

  • Sleep Disorders Treatment: Investigated for potential use in treating insomnia and other sleep-related disorders.
  • Neuroprotective Effects: Studies suggest that DSIP may have protective effects against age-related physiological decline and cancer incidence, indicating potential applications in gerontology .
  • Hormonal Regulation Research: Used as a tool for studying hormonal responses and neuroendocrine functions in various experimental models .
Historical Context and Discovery of DSIP-P

Early Investigations into Endogenous Sleep-Promoting Factors

The scientific pursuit of endogenous sleep-promoting substances began in the early 20th century with pioneering work by French researchers Pieron and Legendre (1913), who postulated that "humoral factors" accumulated during wakefulness and were removed during sleep [1]. This hypothesis proposed that sleep was regulated by specific biochemical compounds rather than merely passive neural exhaustion. Over subsequent decades, multiple candidate substances were investigated, though methodological limitations hindered definitive identification. The mid-20th century witnessed significant advances when Monnier and Hösli (1964) isolated a sleep-inducing factor from the cerebrospinal fluid (CSF) of sleep-deprived rabbits subjected to thalamic electrical stimulation. This substance, when injected into recipient rabbits' brain ventricles, reliably induced delta wave activity on electroencephalography (EEG) – a hallmark of deep sleep stages [1] [7]. These findings represented a paradigm shift, demonstrating that sleep induction could be chemically transferred between organisms and suggesting a neurochemical basis for sleep regulation. The convergence of evidence from multiple laboratories gradually solidified the concept of "sleep factors" – endogenous substances whose concentrations fluctuated with sleep-wake cycles and which possessed intrinsic somnogenic properties [7].

Table 1: Key Historical Milestones in Sleep Factor Research

YearResearchersContributionModel System
1913Pieron & LegendreProposed existence of sleep-promoting humoral factorsCanine
1964Monnier & HösliIsolated sleep-inducing factor from CSF after thalamic stimulationRabbit
1977Schoenenberger et al.Purified and characterized DSIPRabbit
1984Inoué et al.Demonstrated differential sleep-promoting effects of peptidesRat

Isolation and Identification of DSIP in Mammalian Models

The definitive isolation and characterization of delta sleep-inducing peptide (DSIP) represented a breakthrough in sleep neurochemistry. In 1977, Schoenenberger and colleagues successfully purified the peptide from cerebral venous blood of rabbits subjected to thalamic stimulation-induced sleep. Through meticulous fractionation and bioassay techniques, they identified a nonapeptide (nine-amino acid peptide) with the primary structure Trp-Ala-Gly-Gly-Asp-Ala-Ser-Gly-Glu (WAGGDASGE) and a molecular weight of 848.83 Da [1] [6] [7]. Crucially, synthetic replicates of this peptide induced delta-wave sleep when administered intravenously or intracerebroventricularly in recipient rabbits, confirming its bioactivity [2] [6]. Subsequent immunohistochemical mapping revealed DSIP-like immunoreactivity in specific hypothalamic and limbic system neurons in rabbits, with notable colocalization with luteinizing hormone-releasing hormone (LHRH) in the same neuronal populations [1]. Electron microscopy studies in rats further demonstrated that both DSIP and LHRH immunoreactivities resided within single secretory granules in the median eminence, suggesting possible corelease [1]. Beyond the central nervous system, DSIP was detected in peripheral organs and body fluids, including human breast milk, indicating multiple physiological roles beyond sleep regulation [4] [6]. Intriguingly, despite extensive efforts, the DSIP gene remained elusive in mammals. Bioinformatics analyses later revealed sequence homology with a hypothetical protein from Amycolatopsis coloradensis bacteria, suggesting a potential bacterial origin for this enigmatic peptide [6].

Table 2: Structural and Distributional Features of Native DSIP

CharacteristicDetailSignificance
Amino Acid SequenceTrp-Ala-Gly-Gly-Asp-Ala-Ser-Gly-GluIdentical in synthetic and natural forms
Molecular Weight848.83 DaLow molecular weight peptide
CNS DistributionHypothalamus, limbic system, pituitaryCo-localizes with LHRH in secretory granules
Peripheral PresenceGut secretory cells, pancreas, plasma, breast milkSuggests multifunctional physiological roles
Subcellular LocationWithin secretory granules (electron microscopy)Supports neuroendocrine regulatory functions

Evolution of Phosphorylated Analogues: From DSIP to DSIP-P

Despite the initial promise of native DSIP as a sleep modulator, inconsistent in vivo effects and rapid enzymatic degradation (half-life ≈ 15 minutes) spurred efforts to develop stabilized analogues [3] [9]. The phosphorylated derivative (DSIP-P), specifically phosphorylated at the serine-7 residue (Ser^7), emerged as a scientifically significant advancement. This modification was biologically plausible since immunohistochemical studies had detected endogenous phosphorylated DSIP-like material in mammalian tissues [3]. The enzymatic basis for this phosphorylation was elucidated in 1991 when researchers demonstrated that casein kinase II (CKII) efficiently phosphorylated DSIP in vitro [3]. Kinetic analysis revealed an apparent Km of 20 mM and Vmax of 90.9 nmol/min/mg protein, with phosphorylation occurring whether ATP or GTP served as the phosphate donor. This enzymatic reaction was inhibited by heparin and enhanced by spermine, characteristic of CKII-mediated phosphorylation [3].

The functional rationale for phosphorylation centered on enhancing stability and receptor interactions. Native DSIP's susceptibility to aminopeptidase degradation limited its bioavailability, while phosphorylation at Ser^7 conferred greater resistance. Crucially, DSIP-P exhibited significantly enhanced sleep-modulating properties. In a pivotal study using unrestrained rats with continuous intracerebroventricular infusion (0.5 nmol over 10 nocturnal hours), DSIP-P increased slow-wave sleep (SWS) by 22% and paradoxical sleep (PS) by 81% compared to controls [5] [9]. This enhancement primarily resulted from an increased number of sleep episodes rather than prolongation of individual episodes. Dose-response studies revealed a narrow effective range (0.5 nmol), with higher and lower doses (0.025-25 nmol) showing no significant effects, suggesting a highly specific receptor-mediated mechanism [9]. Overall, DSIP-P demonstrated approximately 5-fold greater sleep-promoting potency than the native peptide when tested under identical conditions [5] [9]. These findings represented a critical transition from the native peptide to its phosphorylated analogue, establishing DSIP-P as a more robust tool for probing sleep neurobiology and potential therapeutic applications.

Table 3: Comparative Efficacy of DSIP vs. Phosphorylated DSIP (DSIP-P) in Rodent Models

ParameterNative DSIPDSIP-P (Phosphorylated)Enhancement/Change
Effective Dose (ICV)Higher doses required0.5 nmol (optimal)5-fold greater potency
Slow-Wave Sleep IncreaseMild/moderate+22%Significant enhancement
Paradoxical Sleep IncreaseVariable/inconsistent+81%Dramatic enhancement
Mechanism of Sleep IncreaseNot fully characterizedPrimarily increased episode numberAltered sleep architecture
Stability (In Vitro Half-Life)~15 minutesExtended (exact duration not quantified)Improved metabolic stability

Properties

CAS Number

70754-23-3

Product Name

delta Sleep-inducing peptide phosphate

IUPAC Name

(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]propanoyl]amino]acetyl]amino]acetyl]amino]-3-carboxypropanoyl]amino]propanoyl]amino]-3-phosphonooxypropanoyl]amino]acetyl]amino]pentanedioic acid

Molecular Formula

C35H49N10O18P

Molecular Weight

928.8 g/mol

InChI

InChI=1S/C35H49N10O18P/c1-16(41-32(55)20(36)9-18-11-37-21-6-4-3-5-19(18)21)30(53)39-12-25(46)38-13-26(47)44-23(10-29(51)52)34(57)42-17(2)31(54)45-24(15-63-64(60,61)62)33(56)40-14-27(48)43-22(35(58)59)7-8-28(49)50/h3-6,11,16-17,20,22-24,37H,7-10,12-15,36H2,1-2H3,(H,38,46)(H,39,53)(H,40,56)(H,41,55)(H,42,57)(H,43,48)(H,44,47)(H,45,54)(H,49,50)(H,51,52)(H,58,59)(H2,60,61,62)/t16-,17-,20-,22-,23-,24-/m0/s1

InChI Key

WBZPQGMWTMJESC-GFVHOAGBSA-N

SMILES

CC(C(=O)NCC(=O)NCC(=O)NC(CC(=O)O)C(=O)NC(C)C(=O)NC(COP(=O)(O)O)C(=O)NCC(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C(CC1=CNC2=CC=CC=C21)N

Synonyms

delta sleep-inducing peptide phosphate
DSIP-P

Canonical SMILES

CC(C(=O)NCC(=O)NCC(=O)NC(CC(=O)O)C(=O)NC(C)C(=O)NC(COP(=O)(O)O)C(=O)NCC(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C(CC1=CNC2=CC=CC=C21)N

Isomeric SMILES

C[C@@H](C(=O)NCC(=O)NCC(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](C)C(=O)N[C@@H](COP(=O)(O)O)C(=O)NCC(=O)N[C@@H](CCC(=O)O)C(=O)O)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.